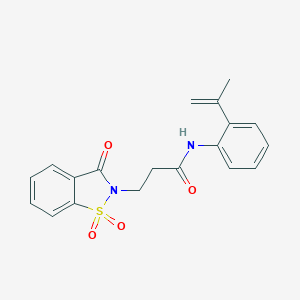![molecular formula C19H13F3N2O3S B301777 1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B301777.png)
1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as thioflavin T, and it has been used as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease research.
Mecanismo De Acción
The mechanism of action of thioflavin T involves its binding to the β-sheet structure of amyloid fibrils. This binding results in the enhancement of the dye's fluorescence, which allows for the detection of amyloid deposits. Thioflavin T has been shown to have a high specificity for amyloid fibrils, and its binding does not interfere with the structure or function of the protein.
Biochemical and Physiological Effects
Thioflavin T has no known biochemical or physiological effects on living organisms. It is a synthetic compound that is used solely for research purposes and has no therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using thioflavin T in lab experiments include its high specificity for amyloid fibrils, its ability to detect amyloid deposits in tissue samples, and its well-established synthesis method. However, thioflavin T has some limitations, including its potential toxicity to cells and its inability to distinguish between different types of amyloid fibrils.
Direcciones Futuras
There are several future directions for the research on thioflavin T. One area of research is the development of new fluorescent dyes that can detect different types of amyloid fibrils with higher specificity and sensitivity. Another area of research is the investigation of the potential toxicity of thioflavin T and the development of safer alternatives. Additionally, the use of thioflavin T in the study of other protein misfolding diseases, such as prion diseases, is an area of future research.
Métodos De Síntesis
The synthesis of thioflavin T involves the reaction of 2-hydroxybenzaldehyde with 3-(trifluoromethyl)aniline to form 5-(3-(trifluoromethyl)phenyl)furan-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide to form 1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione. The synthesis method of thioflavin T has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
Thioflavin T has been extensively used as a fluorescent dye for the detection of amyloid fibrils in Alzheimer's disease research. This compound binds specifically to amyloid fibrils, and its fluorescence properties allow for the visualization and quantification of amyloid deposits in tissue samples. Thioflavin T has also been used in the study of other protein misfolding diseases, such as Parkinson's and Huntington's disease.
Propiedades
Nombre del producto |
1-allyl-2-thioxo-5-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)dihydro-4,6(1H,5H)-pyrimidinedione |
|---|---|
Fórmula molecular |
C19H13F3N2O3S |
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
(5E)-1-prop-2-enyl-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H13F3N2O3S/c1-2-8-24-17(26)14(16(25)23-18(24)28)10-13-6-7-15(27-13)11-4-3-5-12(9-11)19(20,21)22/h2-7,9-10H,1,8H2,(H,23,25,28)/b14-10+ |
Clave InChI |
UBAPHXPJYNDKID-GXDHUFHOSA-N |
SMILES isomérico |
C=CCN1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)/C(=O)NC1=S |
SMILES |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC1=S |
SMILES canónico |
C=CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F)C(=O)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Amino-4-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B301694.png)
![2-amino-4-{4-[(3,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodophenyl}-7-hydroxy-4H-chromene-3-carbonitrile](/img/structure/B301697.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-phenylbenzenesulfonamide](/img/structure/B301701.png)
![N-(4-methoxybenzyl)-2-[3-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301703.png)
![N,N-dibenzyl-2-[2-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301704.png)
![N-(3,5-dimethylphenyl)-2-[4-methyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301706.png)
![4-({[3,4-Dimethyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B301709.png)
![2-[2,4-dimethyl(phenylsulfonyl)anilino]-N-(1-isopropyl-2-methylpropyl)acetamide](/img/structure/B301710.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2,4-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B301711.png)
![2-[2-methoxy(phenylsulfonyl)anilino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B301713.png)
![Ethyl 2-({[3-methoxy(phenylsulfonyl)anilino]acetyl}amino)benzoate](/img/structure/B301714.png)
![2-[2,5-dimethoxy(phenylsulfonyl)anilino]-N-(4-iodophenyl)acetamide](/img/structure/B301715.png)
![2-[4-chloro(phenylsulfonyl)anilino]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B301717.png)